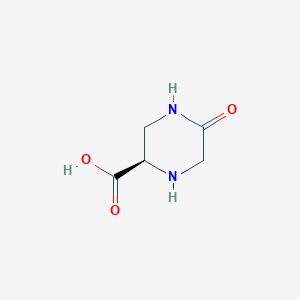

(R)-5-Oxopiperazine-2-carboxylic acid

Description

Chemical Identity and Stereochemical Significance

This compound is a chiral heterocyclic compound belonging to the piperazine family, distinguished by its specific three-dimensional molecular arrangement and functional group positioning. The compound features a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 5 and a carboxylic acid functionality at position 2. The stereochemical designation (R) refers to the absolute configuration at the carbon-2 stereocenter, following the Cahn-Ingold-Prelog priority rules for assigning chirality.

The molecular structure exhibits several notable characteristics that contribute to its chemical and biological properties. The presence of the oxo group at position 5 creates an amide bond within the ring system, resulting in a rigid piperazinone scaffold that constrains molecular flexibility. This structural feature is particularly significant because it imparts conformational stability while maintaining specific spatial relationships between functional groups. The carboxylic acid moiety at position 2 provides a site for further chemical modification through standard carboxyl activation chemistry, enabling the incorporation of this scaffold into larger molecular frameworks.

| Property | Value |

|---|---|

| Molecular Formula | Carbon-Five Hydrogen-Eight Nitrogen-Two Oxygen-Three |

| Molecular Weight | 144.13 grams per mole |

| Chemical Abstracts Service Number | 1240590-31-1 |

| International Union of Pure and Applied Chemistry Name | (2R)-5-oxopiperazine-2-carboxylic acid |

| Simplified Molecular Input Line Entry System | C1C@@HC(=O)O |

The stereochemical significance of the (R)-configuration becomes apparent when comparing the biological activities of different enantiomers. Research has demonstrated that enantiomeric compounds can exhibit dramatically different biological properties, with one enantiomer often showing superior activity or selectivity compared to its mirror image. In the context of this compound, the specific spatial arrangement of substituents around the chiral center influences its interaction with biological targets and its incorporation into peptide-like structures.

The compound's stereochemistry also affects its synthetic accessibility and incorporation into complex molecular architectures. The (R)-configuration can be obtained through asymmetric synthesis starting from naturally occurring D-serine, providing a reliable route to enantiopure material. This synthetic approach exploits the inherent chirality of the amino acid starting material to control the stereochemical outcome of the cyclization reaction, demonstrating the importance of stereochemical considerations in heterocyclic synthesis.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which began its systematic development in the 1800s alongside the emergence of organic chemistry as a distinct discipline. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements in their rings, have become increasingly important as researchers recognized their prevalence in natural products and their utility in pharmaceutical applications.

The piperazine ring system, which forms the core structure of this compound, traces its origins to early studies of nitrogen-containing heterocycles. Piperazine itself was originally named due to its chemical similarity with piperidine, a component found in the structure of piperine from black pepper plants. The addition of the "-az-" infix to "piperazine" specifically refers to the presence of an additional nitrogen atom compared to piperidine, highlighting the systematic approach to nomenclature that characterized early heterocyclic chemistry.

The evolution of heterocyclic chemistry has been marked by several key developments that directly relate to compounds like this compound. The recognition that heterocyclic structures could serve as privileged scaffolds in drug discovery emerged from observations that many naturally occurring bioactive compounds contained such ring systems. This realization led to systematic efforts to synthesize and evaluate heterocyclic compounds as potential therapeutic agents, culminating in the development of numerous successful drugs containing nitrogen heterocycles.

The specific interest in oxopiperazine derivatives arose from research into conformationally constrained amino acid analogs and peptidomimetics. Early work on 2,5-diketopiperazines, which are ubiquitous in nature and often found in fermentation broths, provided foundational knowledge about the synthesis and properties of cyclic peptide analogs. The recognition that 2,5-diketopiperazines could serve as privileged scaffolds in medicinal chemistry encouraged further exploration of related structures, including monoxo derivatives like this compound.

The development of diversity-oriented synthesis strategies in the late twentieth and early twenty-first centuries further accelerated interest in heterocyclic compounds as sources of molecular diversity. Researchers recognized that heterocyclic scaffolds could provide access to chemical space that was difficult to explore using traditional approaches, leading to increased emphasis on developing efficient synthetic methods for preparing diverse heterocyclic libraries. This historical context explains the current interest in compounds like this compound as building blocks for combinatorial chemistry and drug discovery efforts.

Role in Peptidomimetic Design and Biologically Active Scaffolds

This compound has emerged as a valuable component in peptidomimetic design, where its rigid structure and defined stereochemistry enable the creation of peptide analogs with enhanced stability and biological activity. Peptidomimetics represent an important class of compounds that mimic the biological functions of peptides while offering improved pharmacological properties such as increased metabolic stability, enhanced bioavailability, and reduced immunogenicity.

The utility of this compound in peptidomimetic applications stems from its ability to serve as a constrained amino acid analog that can replace natural amino acids in peptide sequences while maintaining or enhancing biological activity. The rigid piperazinone ring system restricts conformational flexibility, which can lead to improved binding affinity and selectivity for target proteins. This conformational constraint is particularly valuable in targeting protein-protein interactions, where precise spatial positioning of functional groups is often critical for achieving high-affinity binding.

Recent research has demonstrated the successful application of oxopiperazine-based peptidomimetics in targeting the PEX5-PEX14 protein-protein interaction, which plays a critical role in glycosome biogenesis in Trypanosoma parasites. The molecular design strategy employed an oxopiperazine template to create alpha-helical mimetics that could disrupt this important biological interaction. This work exemplifies how this compound and related compounds can serve as scaffolds for developing selective inhibitors of therapeutically relevant protein-protein interactions.

| Application Area | Key Features | Biological Targets |

|---|---|---|

| Protein-Protein Interaction Inhibitors | Alpha-helical mimetics, conformational rigidity | PEX5-PEX14 interaction |

| Peptidomimetic Libraries | Structural diversity, synthetic accessibility | Various protein targets |

| Constrained Amino Acid Analogs | Reduced conformational flexibility | Peptide receptors |

The development of automated synthetic methods for preparing oxopiperazine-based compounds has further enhanced their utility in drug discovery applications. Solid-phase synthesis protocols have been developed that enable the rapid preparation of diverse oxopiperazine libraries using standard peptide synthesis equipment. These automated approaches involve key steps such as Mitsunobu chemistry for ring formation and can accommodate a wide range of amino acid starting materials.

The biological significance of this compound extends beyond its direct applications in peptidomimetic design to encompass its role as a building block for more complex heterocyclic systems. Research has shown that compounds containing the oxopiperazine motif can exhibit diverse biological activities depending on the nature and positioning of additional substituents. This versatility has made oxopiperazine derivatives attractive targets for diversity-oriented synthesis efforts aimed at identifying novel bioactive compounds.

The incorporation of this compound into peptide sequences has been shown to induce specific conformational preferences that can enhance biological activity. Nuclear magnetic resonance studies of model peptides containing this constrained amino acid analog have revealed the ability to stabilize turn structures and other secondary structural elements. These conformational effects demonstrate the potential for using this compound as a tool for controlling peptide structure and function in rational drug design applications.

Properties

IUPAC Name |

(2R)-5-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBRFWMGHQBFJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856259 | |

| Record name | (2R)-5-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240590-31-1 | |

| Record name | (2R)-5-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-5-Oxopiperazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, structure-activity relationships, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves starting materials such as L-serine and various protecting groups to facilitate the formation of the piperazine ring. The synthetic routes often yield both enantiomers, with specific techniques employed to isolate the desired form .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assessments using A549 human lung adenocarcinoma cells revealed that this compound can reduce cell viability in a concentration-dependent manner. For instance, at a concentration of 100 µM, it was shown to decrease A549 cell viability by approximately 66%, indicating its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| This compound | A549 | 100 | 66 |

| Cisplatin | A549 | 100 | Variable (control) |

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the anticancer potency. Compounds with free amino groups tend to exhibit stronger activity compared to those with acetylamino groups .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens. The compound demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism of action appears to involve disruption of bacterial cell integrity and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | < 64 | Moderate |

| Klebsiella pneumoniae | < 32 | High |

| Escherichia coli | < 128 | Low |

Case Studies

Recent research has highlighted the potential of this compound derivatives as promising candidates for drug development. For instance, a study involving a series of substituted derivatives showed enhanced anticancer activity compared to the parent compound, suggesting that further structural modifications could lead to more potent agents .

In another case study focusing on its antimicrobial properties, derivatives were tested against WHO-priority pathogens, revealing that certain modifications improved efficacy against resistant strains, thus supporting the continued exploration of this compound in pharmaceutical research .

Comparison with Similar Compounds

Stereoisomers: (R)- vs. (S)-Enantiomers

The stereochemistry of 5-oxopiperazine-2-carboxylic acid significantly influences its conformational behavior in peptides:

- (R)-Enantiomer : Promotes a dynamic equilibrium between γ-turn and type II β-turn structures, enhancing structural diversity in peptide mimics .

- (S)-Enantiomer : Adopts two interconverting conformations dominated by cis-trans isomerization of the tertiary amide bond (40:60 ratio) .

Table 1: Conformational Comparison of (R)- and (S)-Enantiomers

| Property | (R)-5-Oxopiperazine-2-carboxylic Acid | (S)-5-Oxopiperazine-2-carboxylic Acid |

|---|---|---|

| Dominant Conformations | γ-turn, type II β-turn | Cis-trans amide isomerization |

| NMR Observations | Equilibrium between two conformers | Two interconverting conformers |

| Peptidomimetic Utility | Stabilizes β-sheet mimics | Less predictable secondary structures |

Structural Analogs: Piperazine and Pyrrolidine Derivatives

Piperazine-Based Derivatives

- For example, 6-oxopiperazine derivatives exhibit distinct electronic properties due to the ketone’s proximity to the carboxylic acid group .

- N-Boc-Protected Derivatives : The tert-butoxycarbonyl (Boc) group enhances solubility and stability during peptide synthesis. For instance, (R)-N-Boc-5-oxopiperazine-2-carboxylic acid (CAS 1246553-28-5) is commercially available and widely used in solid-phase peptide synthesis .

Pyrrolidine-Based Analogs

- 5-Oxopyrrolidine-3-carboxylic Acid: A five-membered ring analog with reduced conformational flexibility compared to piperazine derivatives. This compound is used in the synthesis of non-peptidic enzyme inhibitors .

Table 2: Physicochemical Properties of Selected Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | 1240590-31-1 | C₅H₈N₂O₃ | 144.13 | Peptidomimetics, β-turn inducers |

| (S)-5-Oxopiperazine-2-carboxylic acid HCl | 1621961-57-6 | C₅H₉ClN₂O₃ | 180.59 | Stabilized salt form for storage |

| 5-Oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 143.14 | Enzyme inhibitor scaffolds |

Functionalized Derivatives in Drug Discovery

- Furoxan-Coupled Derivatives: 5-Oxopiperazine-2-carboxylic acid linked to furoxan moieties (e.g., phenyl furoxan) shows dual activity as nitric oxide (NO) donors and SARS-CoV-2 Mpro inhibitors, highlighting its versatility in multitarget drug design .

- Thiadiazole and Pyrimidine Hybrids : Compounds like 5-pyridinyl-1,3,4-thiadiazole-2-carboxamides leverage the piperazine core for improved pharmacokinetic properties, though they lack the conformational restraint of the 5-oxo group .

Preparation Methods

Route 1: From D-Serine and Ethyl Glyoxylate

- Starting Material: D-serine

- Process: N-alkylation with ethyl glyoxylate, followed by cyclization and oxidation

- Key Features: Enantioselectivity is maintained through chiral starting material, enabling the synthesis of the (R)-enantiomer with high stereochemical purity.

Route 2: Michael Addition and Ring Closure

- Starting Material: Methyl 2-chloro-2-cyclopropylidene-acetate

- Process: Michael addition of primary amines, acylation, and ring-closing nucleophilic substitution to form the piperazine ring, followed by oxidation to introduce the keto group.

Data Table of Synthesis Parameters

| Parameter | Details | References |

|---|---|---|

| Yield | Typically ranges from 39% to 99% depending on the specific route and conditions | , |

| Enantiomeric Excess | Generally >98% ee when starting from chiral sources | , |

| Reaction Conditions | Mild to moderate temperatures, often under inert atmosphere, with purification via chromatography or crystallization | ,, |

| Protecting Groups | Boc, Fmoc | , |

Notable Research Findings

- The synthesis starting from D-serine and ethyl glyoxylate provides a straightforward route to enantiomerically pure (R)-5-oxopiperazine-2-carboxylic acid, facilitating its application in peptidomimetics and biological studies.

- Alternative methods utilizing Michael addition and nucleophilic ring closure expand the scope to structurally diverse derivatives, with high yields and stereocontrol.

- The use of protecting groups and mild reaction conditions ensures high purity and enantiomeric integrity, critical for subsequent biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-Oxopiperazine-2-carboxylic acid, and how are stereochemical purity and yield optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly employed. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, Boc-protected intermediates (e.g., 1-Boc-5-oxo-piperazine-2-carboxylic acid) are used to preserve configuration during coupling reactions . Post-synthesis, purification via reverse-phase HPLC ensures >95% enantiomeric excess (ee), validated by chiral chromatography .

- Key Considerations : Monitor reaction pH (ideally 7–9) and temperature (20–25°C) to minimize racemization. Yield optimization requires iterative adjustment of protecting groups and coupling agents (e.g., HATU or EDCI) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm stereochemistry via NOESY or COSY for spatial proton correlations.

- Mass Spectrometry (HRMS) : Verify molecular weight (C₆H₈N₂O₃; theoretical 172.06 g/mol) and fragmentation patterns.

- HPLC : Assess purity using C18 columns with UV detection (λ = 210–220 nm).

- Melting Point : Cross-check against literature values (154–156°C) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Storage : Keep in airtight containers at <28°C in a dry environment to prevent hygroscopic degradation .

- Spill Management : Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare studies for variables like solvent systems (e.g., DMSO vs. aqueous buffers), purity thresholds (>98% vs. >95%), and assay conditions (cell lines, incubation times) .

- Reproducibility Checks : Replicate key experiments with independently synthesized batches. Validate analytical data (e.g., LC-MS traceability) to rule out impurities .

- Statistical Tools : Use ANOVA or Bayesian modeling to assess variability across datasets .

Q. What strategies ensure stereochemical stability of this compound under varying experimental conditions?

- Approach :

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to prevent acid/base-induced racemization .

- Temperature Optimization : Avoid prolonged heating (>50°C); use microwave-assisted synthesis for rapid, controlled heating .

- Chiral Catalysis : Employ organocatalysts (e.g., proline derivatives) to enhance enantioselectivity in dynamic kinetic resolutions .

Q. How can computational models predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Simulate transition states and activation energies for proposed reactions (e.g., amide bond formation).

- Machine Learning : Train models on existing piperazine derivative datasets to forecast regioselectivity and byproduct formation .

- SAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental yields to refine predictive accuracy .

Q. What in vitro/in vivo toxicity profiles should guide the use of this compound in pharmacological studies?

- Data Interpretation :

- Acute Toxicity : Classified as Category 4 (oral, H302); prioritize cell viability assays (e.g., MTT) before rodent models .

- Ecotoxicity : Avoid environmental release (water solubility data pending); use closed-system waste disposal .

- Metabolite Screening : Identify hepatotoxic metabolites via LC-MS/MS and cytochrome P450 inhibition assays .

Q. How do structural modifications to the piperazine ring affect the compound’s physicochemical properties?

- Experimental Design :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to study logP changes; measure solubility via shake-flask method .

- Conformational Analysis : Use X-ray crystallography or molecular dynamics to correlate ring puckering with bioavailability .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the oxo group .

Methodological Notes

- Data Validation : Cross-reference melting points, NMR shifts, and toxicity classifications with authoritative databases (e.g., PubChem, ECHA) to mitigate discrepancies .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.